molecular formula C11H12ClN3 B1426744 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole CAS No. 1338666-77-5

4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B1426744
CAS No.: 1338666-77-5
M. Wt: 221.68 g/mol
InChI Key: QRZSPXFRZAGWDO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 5-position, and a phenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloromethyl-1-phenyl-1H-1,2,3-triazole with ethyl iodide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation of aromatic precursors followed by cyclization and purification through recrystallization or chromatography .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole
  • 5-Ethyl-1-phenyl-1H-1,2,3-triazole
  • 4-(Bromomethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

Uniqueness

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and ethyl groups on the triazole ring, which can influence its reactivity and biological activity. The combination of these substituents provides a distinct chemical profile compared to other triazole derivatives .

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZSPXFRZAGWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Reactant of Route 2
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4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Reactant of Route 3
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Reactant of Route 4
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

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